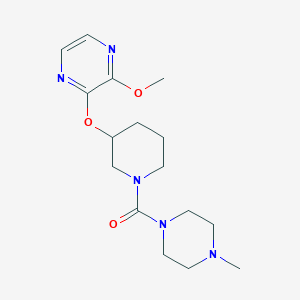
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a multi-step process, and its unique structure offers a range of possibilities for further exploration.
Scientific Research Applications
Anticancer Properties
MPMP has shown promise as a potential anticancer agent. Researchers have investigated its effects on lung carcinoma cell lines (specifically A549 cells). In vitro studies using MTT assays revealed cytotoxic effects, indicating its potential for lung cancer treatment . Further mechanistic investigations are essential to understand its precise mode of action and optimize its therapeutic potential.
Anti-Inflammatory Activity
Chalcones, a class of compounds to which MPMP belongs, exhibit anti-inflammatory properties. By modulating inflammatory pathways, these molecules can potentially mitigate inflammation-related diseases. MPMP’s specific anti-inflammatory mechanisms warrant further exploration .
Antioxidant Potential
Chalcones are known for their antioxidant activity. MPMP’s structure suggests it may also possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating MPMP’s antioxidant capacity could yield valuable insights .
Antibacterial Effects
Chalcones have demonstrated antibacterial activity against various pathogens. While MPMP’s antibacterial potential remains to be fully characterized, it’s an exciting avenue for research. Identifying its specific targets and mechanisms could contribute to novel antibacterial therapies .
Antiviral Applications
Chalcones have been explored as antiviral agents. MPMP’s structure, with its conjugated double bond system, suggests it might interfere with viral replication. Investigating its effects against specific viruses could lead to new antiviral strategies .
Other Biological Activities
Beyond the mentioned fields, chalcones and pyrazoles (another component of MPMP) exhibit various other biological activities, including analgesic, antiplatelet, and antimalarial effects. While direct evidence for MPMP’s involvement in these areas is limited, its structural features make it an intriguing candidate for further investigation .
properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-19-8-10-20(11-9-19)16(22)21-7-3-4-13(12-21)24-15-14(23-2)17-5-6-18-15/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZDDZXTORJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2387933.png)
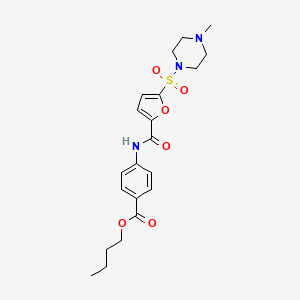
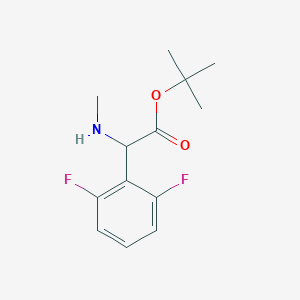
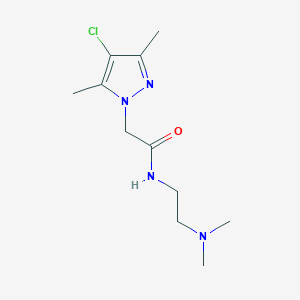
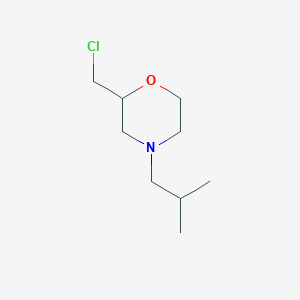
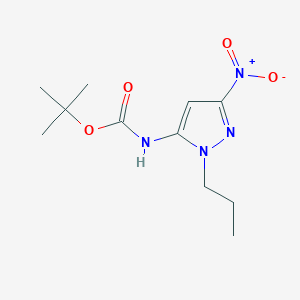
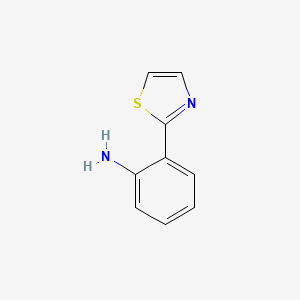
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)
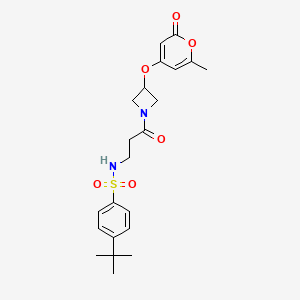
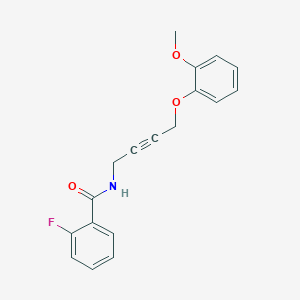
![1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2387949.png)
![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2387955.png)